methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound that features a fused ring system combining pyrimidine and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with dimethyl acetylenedicarboxylate in methanol, followed by cyclization to form the desired product . The reaction conditions often require the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a micellar medium to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as employing water as a solvent and avoiding hazardous reagents, is increasingly common. Multi-component reactions (MCRs) are also favored in industrial settings due to their efficiency and ability to produce complex molecules in fewer steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or acyl groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it can inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in the signaling pathways that regulate cell growth and survival . By binding to the active site of EGFR-TK, the compound can block the phosphorylation of downstream targets, thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share a similar core structure and exhibit comparable biological activities.
Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine also have similar pharmacological profiles due to the presence of the pyrimidine ring.
Uniqueness
Methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its fused ring system, which combines the properties of both benzothiazole and pyrimidine derivatives. This structural feature enhances its binding affinity to specific biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
methyl 4-oxopyrimido[2,1-b][1,3]benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c1-17-11(16)7-6-10(15)14-8-4-2-3-5-9(8)18-12(14)13-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBITWBBCIJHLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C3=CC=CC=C3SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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